{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride
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Overview
Description
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride is a complex organic compound that features both adamantane and amine functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative. This can be achieved through the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of efficient catalysts can significantly enhance the production process .
Chemical Reactions Analysis
Types of Reactions
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride involves its interaction with specific molecular targets. The adamantane moiety can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-N-[3-methoxy-2-(2-thienylmethoxy)benzyl]ethanamine: Shares the adamantane core but differs in the substituents attached to the core.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Another adamantane derivative with different functional groups.
Uniqueness
{3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride is unique due to its combination of adamantane and amine functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
The compound {3-[(Adamantan-1-yl)methoxy]-2-hydroxypropyl}(2,4,4-trimethylpentan-2-yl)amine hydrochloride is an adamantane derivative that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Adamantane and its derivatives have been extensively studied for their diverse biological activities, including antiviral, antimicrobial, and anticancer effects. The unique structure of adamantane confers enhanced lipophilicity, which improves the pharmacokinetic profiles of compounds through better absorption, distribution, metabolism, and excretion (ADME) properties .
2.1 Antimicrobial Activity
Recent studies have shown that adamantane derivatives exhibit significant antimicrobial properties against multi-drug resistant (MDR) pathogens. For instance, a series of adamantane derivatives demonstrated potent activity against various clinical isolates with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against bacteria and 8 µg/mL against fungi . The compound may similarly exhibit antimicrobial potential due to the presence of the adamantane moiety.
Table 1: Antimicrobial Activity of Adamantane Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
Adamantane Derivative 1 | <0.25 | Gram-positive Bacteria |
Adamantane Derivative 2 | <8 | Fungi |
This compound | TBD | TBD |
2.2 Antiviral Activity
Adamantane derivatives have also been recognized for their antiviral properties. Notably, compounds like amantadine and rimantadine are well-documented for their efficacy against influenza viruses . The structural modifications in this compound may similarly enhance its antiviral activity.
3. Structure-Activity Relationship (SAR)
The biological activity of adamantane derivatives is closely linked to their structural features. The incorporation of various functional groups can significantly influence their pharmacological profiles. For example:
- Lipophilicity : The addition of lipophilic groups enhances membrane permeability.
- Hydroxyl Groups : Hydroxylation can improve solubility and interaction with biological targets.
The specific arrangement of the adamantane unit in the compound contributes to its overall biological efficacy .
4.1 Synthesis and Evaluation
In a recent study focusing on adamantane derivatives, several compounds were synthesized and evaluated for their antimicrobial activity against a panel of pathogens. Among them, certain derivatives showed promising results with MIC values indicating strong antibacterial effects comparable to standard antibiotics like ciprofloxacin .
4.2 Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of adamantane derivatives to various biological targets such as dipeptidyl peptidase IV (DPP-IV), which is crucial in diabetes management . These studies help elucidate the mechanism by which these compounds exert their effects.
5. Conclusion
The compound this compound represents a promising candidate for further research in the field of medicinal chemistry. Its potential antimicrobial and antiviral activities warrant extensive investigation through both in vitro and in vivo studies.
Properties
IUPAC Name |
1-(1-adamantylmethoxy)-3-(2,4,4-trimethylpentan-2-ylamino)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2.ClH/c1-20(2,3)14-21(4,5)23-12-19(24)13-25-15-22-9-16-6-17(10-22)8-18(7-16)11-22;/h16-19,23-24H,6-15H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZMPNPUBMYYQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC(COCC12CC3CC(C1)CC(C3)C2)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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